molecular formula C8H12NO6P B12407593 Pyridoxol 5'-phosphate-d3

Pyridoxol 5'-phosphate-d3

Cat. No.: B12407593
M. Wt: 252.18 g/mol
InChI Key: WHOMFKWHIQZTHY-FIBGUPNXSA-N
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Description

Pyridoxol 5’-phosphate-d3 is a deuterium-labeled derivative of pyridoxal 5’-phosphate, which is an active form of vitamin B6. This compound is widely used in biochemical research due to its role as a coenzyme in various enzymatic reactions. Pyridoxal 5’-phosphate is essential for the metabolism of amino acids, neurotransmitters, and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxol 5’-phosphate-d3 involves the incorporation of deuterium into the pyridoxal 5’-phosphate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the deuterium label .

Industrial Production Methods: Industrial production of Pyridoxol 5’-phosphate-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated compounds and advanced purification techniques to achieve the desired isotope incorporation and purity levels .

Chemical Reactions Analysis

Types of Reactions: Pyridoxol 5’-phosphate-d3 undergoes various types of chemical reactions, including:

    Oxidation: Conversion of pyridoxal to pyridoxic acid.

    Reduction: Reduction of pyridoxal to pyridoxamine.

    Substitution: Formation of Schiff bases with amino acids.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents like sodium borohydride.

    Substitution: Involves amino acids under physiological pH conditions.

Major Products Formed:

Scientific Research Applications

Pyridoxol 5’-phosphate-d3 is extensively used in scientific research due to its role as a coenzyme in numerous biochemical reactions. Some of its applications include:

    Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of vitamin B6 metabolites.

    Biology: Investigates the role of vitamin B6 in cellular metabolism and enzyme function.

    Medicine: Studies the effects of vitamin B6 deficiency and its impact on neurological and metabolic disorders.

    Industry: Utilized in the development of nutritional supplements and fortified foods

Mechanism of Action

Pyridoxol 5’-phosphate-d3 exerts its effects by acting as a coenzyme for various enzymes involved in amino acid metabolism. The aldehyde group of pyridoxal 5’-phosphate forms a Schiff base with the epsilon-amino group of lysine residues in enzymes, facilitating the catalysis of transamination, decarboxylation, and racemization reactions. This interaction is crucial for the proper functioning of neurotransmitter synthesis and other metabolic pathways .

Comparison with Similar Compounds

  • Pyridoxal 5’-phosphate
  • Pyridoxamine 5’-phosphate
  • Pyridoxine 5’-phosphate

Comparison: Pyridoxol 5’-phosphate-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. Unlike its non-labeled counterparts, Pyridoxol 5’-phosphate-d3 is specifically used in studies requiring isotope tracing and mass spectrometry analysis .

By understanding the properties and applications of Pyridoxol 5’-phosphate-d3, researchers can better explore its potential in various scientific fields and contribute to advancements in biochemistry and medicine.

Properties

Molecular Formula

C8H12NO6P

Molecular Weight

252.18 g/mol

IUPAC Name

[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14)/i1D3

InChI Key

WHOMFKWHIQZTHY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COP(=O)(O)O

Origin of Product

United States

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